molecular formula C21H25Cl2F3N6O B064654 Vofopitant dihydrochloride CAS No. 168266-51-1

Vofopitant dihydrochloride

カタログ番号: B064654
CAS番号: 168266-51-1
分子量: 505.4 g/mol
InChIキー: YVNRXILPJNISEM-FFUVTKDNSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

反応の種類

ボフォピタント二塩酸塩は、次を含むさまざまな化学反応を起こす可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます .

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、置換反応はフェニル環またはピペリジン環にさまざまな官能基を導入する可能性があります .

科学研究への応用

ボフォピタント二塩酸塩は、次を含む幅広い科学研究の応用を持っています。

生物活性

Vofopitant dihydrochloride, also known as GR 205171A, is a selective neurokinin-1 (NK1) receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of nausea and vomiting. This article delves into its biological activity, mechanisms of action, clinical implications, and relevant research findings.

Overview of this compound

  • Chemical Name : this compound
  • CAS Number : 168266-51-1
  • Molecular Formula : C₁₈H₂₃Cl₂F₃N₄O
  • Mechanism of Action : Vofopitant acts by selectively binding to the NK1 receptor, inhibiting the action of substance P, a neuropeptide involved in the emetic response and various physiological processes.

Vofopitant's primary action is as an antagonist at the NK1 receptor. By blocking this receptor, it interferes with the signaling pathways activated by substance P, which is implicated in pain perception, stress responses, and nausea. The inhibition of NK1 receptor activity leads to:

  • Reduction in Nausea and Vomiting : Particularly effective in preventing chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV) .
  • Potential Anxiolytic Effects : Some studies suggest that NK1 antagonists may have anxiolytic properties due to their influence on stress-related pathways .

Anti-emetic Efficacy

Vofopitant has been studied extensively for its anti-emetic properties. In clinical trials, it has demonstrated significant efficacy when used alone or in combination with other anti-emetic agents such as ondansetron. For instance:

  • A study involving 702 patients undergoing gynecological surgeries showed that patients receiving a combination of ondansetron and vofopitant had a significantly higher complete response rate (59-62%) compared to those receiving ondansetron alone (40%) within the first 24 hours post-surgery .

Pharmacokinetics

The pharmacokinetic profile of vofopitant indicates favorable absorption and bioavailability characteristics:

  • Bioavailability : Approximately 65% .
  • Half-life : Ranges from 9 to 12 hours, allowing for effective dosing schedules.

Clinical Trials

Several clinical trials have evaluated the safety and efficacy of vofopitant. Notable findings include:

StudyPopulationTreatmentOutcome
Gardner et al. (1996)Healthy volunteersVofopitant vs. placeboSignificant reduction in emesis compared to placebo
Phase II StudyPremenopausal womenOndansetron + VofopitantHigher complete response rate (59-62%) vs. ondansetron alone (40%)
PTSD StudyAdults with PTSDVofopitantPotential benefits in managing PTSD symptoms

Mechanistic Insights

Research has shown that NK1 receptor antagonism can modulate various biological functions beyond emesis:

  • Immune Response Modulation : NK1 receptors are involved in immune system functions; thus, antagonists like vofopitant may influence inflammatory responses .
  • Neurotransmitter Release : The inhibition of NK1 receptors can alter neurotransmitter dynamics, potentially affecting mood and anxiety disorders .

Safety Profile

While vofopitant is generally well tolerated, some adverse effects have been reported:

  • Common side effects include headache, dizziness, and gastrointestinal disturbances such as constipation .
  • Caution is advised regarding prolonged exposure due to potential organ damage or eye injuries noted in animal studies .

特性

IUPAC Name

(2S,3S)-N-[[2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N6O.2ClH/c1-31-18-10-9-16(30-20(21(22,23)24)27-28-29-30)12-15(18)13-26-17-8-5-11-25-19(17)14-6-3-2-4-7-14;;/h2-4,6-7,9-10,12,17,19,25-26H,5,8,11,13H2,1H3;2*1H/t17-,19-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRXILPJNISEM-FFUVTKDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2C(=NN=N2)C(F)(F)F)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168538
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168266-51-1
Record name Vofopitant dihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168266511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vofopitant dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-CIS)-N-[[2-METHOXY-5-[5-(TRIFLUOROMETHYL)-1H-TETRAZOL-1-YL]PHENYL]METHYL]-2-PHENYL-3-PIPERIDINAMINE DIHYDROCHLORIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VOFOPITANT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53187BIJ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vofopitant dihydrochloride
Reactant of Route 2
Reactant of Route 2
Vofopitant dihydrochloride
Reactant of Route 3
Vofopitant dihydrochloride
Reactant of Route 4
Vofopitant dihydrochloride
Reactant of Route 5
Vofopitant dihydrochloride
Reactant of Route 6
Vofopitant dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。